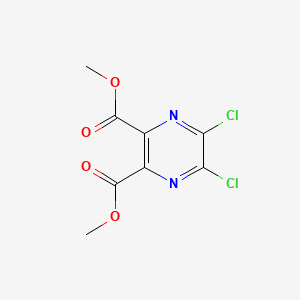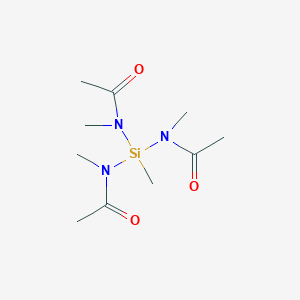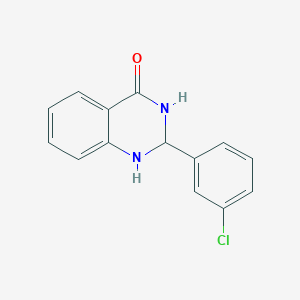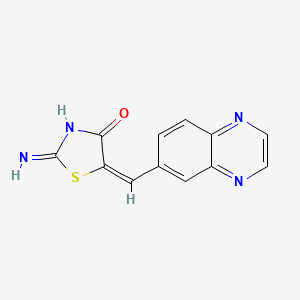
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a quinoxaline moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors. One common method includes the reaction of quinoxaline-6-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes involved in oxidative stress pathways, enhancing its antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-6-carbaldehyde share structural similarities and exhibit comparable biological activities.
Thiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone and 2-imino-4-thiazolidinone also show similar chemical reactivity and biological properties.
Uniqueness
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C12H8N4OS |
|---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+ |
InChI-Schlüssel |
NPEGASUEJJHVNU-UXBLZVDNSA-N |
Isomerische SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=N)S3 |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=N)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

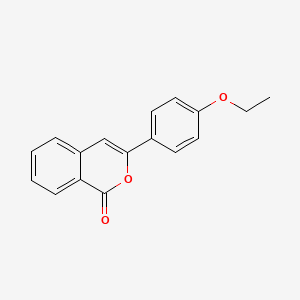
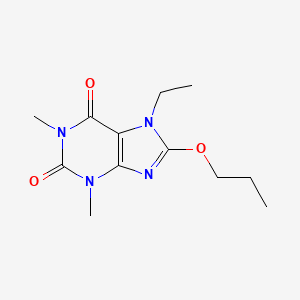
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
